(RS)-4-Carboxyphenylglycine

Catalog No.
S004137
CAS No.
7292-81-1
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(RS)-4-Carboxyphenylglycine

CAS Number

7292-81-1

Product Name

(RS)-4-Carboxyphenylglycine

IUPAC Name

4-[amino(carboxy)methyl]benzoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)

InChI Key

VTMJKPGFERYGJF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O

Synonyms

4-carboxylphenylglycine, 4-carboxyphenylglycine, 4-CPG

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O

Description

The exact mass of the compound 4-Carboxyphenylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 644612. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Carboxyphenylglycine (4-CPG) is an alpha-amino acid, meaning it contains an amino group, a carboxylic acid group, and a side chain with a single carbon atom attached to an aromatic group PubChem: . While the base molecule itself doesn't receive extensive research focus, it serves as a structural foundation for several interesting research areas:

(RS)-4-Carboxyphenylglycine is an important compound in the field of neuropharmacology, primarily recognized as a metabotropic glutamate receptor antagonist. Its chemical formula is C₉H₉NO₄, and it features a carboxylic acid group and an amino group attached to a phenyl ring. This structure enables it to interact with various receptors in the central nervous system, influencing neurotransmission and synaptic plasticity.

(S)-4-CPG acts as a competitive antagonist for group I metabotropic glutamate receptors (mGluRs) [, ]. These receptors are involved in various neuronal functions, and (S)-4-CPG selectively binds to mGlu1 subtypes over mGlu5 subtypes []. This binding disrupts the natural interaction of glutamate, the excitatory neurotransmitter, with these receptors, potentially influencing neuronal signaling.

Studies suggest (S)-4-CPG might be useful in understanding the role of mGluRs in various neurological processes []. For example, a study investigated its potential in reducing vasospasm (blood vessel narrowing) after subarachnoid hemorrhage [].

, particularly those involving its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with acids to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of phenylglycine.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

(RS)-4-Carboxyphenylglycine exhibits notable biological activities, particularly as an antagonist of metabotropic glutamate receptors (mGluRs). It has been shown to selectively inhibit the mGlu1α receptor and exhibit varying effects on mGlu5a receptors. The compound plays a critical role in modulating glutamatergic neurotransmission, which is vital for processes such as learning and memory. In vitro studies have demonstrated its ability to protect neurons against excitotoxicity induced by excessive glutamate release .

Several methods exist for synthesizing (RS)-4-Carboxyphenylglycine:

  • Direct Synthesis: Starting from phenylglycine, the carboxylic acid group can be introduced through oxidation or carboxylation reactions.
  • Substitution Reactions: Utilizing various reagents, substitutions can be made at the α-carbon position to yield different analogues.
  • Multi-step Synthesis: This involves several chemical transformations, including protection-deprotection strategies, to achieve the desired compound.

The synthesis methods can be tailored depending on the desired purity and yield of the final product.

(RS)-4-Carboxyphenylglycine is primarily used in pharmacological research due to its role as a metabotropic glutamate receptor antagonist. Its applications include:

  • Neuroscience Research: Investigating the mechanisms of synaptic transmission and plasticity.
  • Drug Development: Potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
  • Experimental Models: Used in animal models to study the effects of glutamate modulation on behavior and cognition.

Interaction studies have shown that (RS)-4-Carboxyphenylglycine can modulate the activity of various neurotransmitter systems. It competes with glutamate for binding sites on mGluRs, thereby influencing downstream signaling pathways involved in synaptic transmission. These interactions highlight its potential as a tool for understanding neurotransmitter dynamics and developing new therapeutic strategies .

Several compounds share structural similarities with (RS)-4-Carboxyphenylglycine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
(S)-4-CarboxyphenylglycineStereoisomer of (RS)-4-CarboxyphenylglycineSelective antagonist for mGlu1α receptors
(RS)-α-Methyl-4-carboxyphenylglycineMethyl substitution at α-carbonMixed group I and II mGluR antagonist
(RS)-α-Ethyl-4-carboxyphenylglycineEthyl substitution at α-carbonAltered affinity for mGlu receptors

The uniqueness of (RS)-4-Carboxyphenylglycine lies in its specific receptor selectivity and its ability to influence both mGlu1α and mGlu5a receptor activities, making it a valuable compound for studying glutamatergic signaling pathways in neuroscience .

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Other CAS

7292-81-1

Dates

Modify: 2023-09-12

N-acetylcysteine modulates hallucinogenic 5-HT(2A) receptor agonist-mediated responses: behavioral, molecular, and electrophysiological studies

Mei-Yi Lee, Chun-Cheng Chiang, Hong-Yi Chiu, Ming-Huan Chan, Hwei-Hsien Chen
PMID: 24534112   DOI: 10.1016/j.neuropharm.2014.02.006

Abstract

N-acetylcysteine (NAC) has been reported to reverse the psychotomimetic effects in the rodent phencyclidine model of psychosis and shown beneficial effects in treating patients with schizophrenia. The effect of NAC has been associated with facilitating the activity of cystine-glutamate antiporters on glial cells concomitant with the release of non-vesicular glutamate, which mainly stimulates the presynaptic metabotropic glutamate receptor subtype 2 receptors (mGluR2). Recent evidence demonstrated that functional interactions between serotonin 5-HT2A receptor (5-HT(2A)R) and mGluR2 are responsible to unique cellular responses when targeted by hallucinogenic drugs. The present study determined the effects of NAC on hallucinogenic 5-HT(2A)R agonist (±)1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-elicited behavioral and molecular responses in mice and DOI-evoked field potentials in the mouse cortical slices. NAC significantly attenuated DOI-induced head twitch response and expression of c-Fos and Egr-2 in the infralimbic and motor cortex and suppressed the increase in the frequency of excitatory field potentials elicited by DOI in the medial prefrontal cortex. In addition, the cystine-glutamate antiporter inhibitor (S)-4-carboxyphenylglycine (CPG) and the mGluR2 antagonist LY341495 reversed the suppressing effects of NAC on DOI-induced head twitch and molecular responses and increased frequency of excitatory field potentials, supporting that NAC attenuates the 5-HT(2A)R-mediated hallucinogenic effects via increased activity of cystine-glutamate antiporter followed by activation of mGluR2 receptors. These findings implicate NAC as a potential therapeutic agent for hallucinations and psychosis associated with hallucinogen use and schizophrenia.


Inhibition of breast cancer-cell glutamate release with sulfasalazine limits cancer-induced bone pain

Robert G Ungard, Eric P Seidlitz, Gurmit Singh
PMID: 23999057   DOI: 10.1016/j.pain.2013.08.030

Abstract

Cancer in bone is frequently a result of metastases from distant sites, particularly from the breast, lung, and prostate. Pain is a common and often severe pathological feature of cancers in bone, and is a significant impediment to the maintenance of quality of life of patients living with bone metastases. Cancer cell lines have been demonstrated to release significant amounts of the neurotransmitter and cell-signalling molecule l-glutamate via the system xC(-) cystine/glutamate antiporter. We have developed a novel mouse model of breast cancer bone metastases to investigate the impact of inhibiting cancer cell glutamate transporters on nociceptive behaviour. Immunodeficient mice were inoculated intrafemorally with the human breast adenocarcinoma cell line MDA-MB-231, then treated 14days later via mini-osmotic pumps inserted intraperitoneally with sulfasalazine, (S)-4-carboxyphenylglycine, or vehicle. Both sulfasalazine and (S)-4-carboxyphenylglycine attenuated in vitro cancer cell glutamate release in a dose-dependent manner via the system xC(-) transporter. Animals treated with sulfasalazine displayed reduced nociceptive behaviours and an extended time until the onset of behavioural evidence of pain. Animals treated with a lower dose of (S)-4-carboxyphenylglycine did not display this reduction in nociceptive behaviour. These results suggest that a reduction in glutamate secretion from cancers in bone with the system xC(-) inhibitor sulfasalazine may provide some benefit for treating the often severe and intractable pain associated with bone metastases.


Prior activation of inositol 1,4,5-trisphosphate receptors suppresses the subsequent induction of long-term potentiation in hippocampal CA1 neurons

Satoshi Fujii, Yoshihiko Yamazaki, Jun-Ichi Goto, Hiroki Fujiwara, Katsuhiko Mikoshiba
PMID: 27084928   DOI: 10.1101/lm.041053.115

Abstract

We investigated the role of inositol 1,4,5-trisphosphate receptors (IP3Rs) activated by preconditioning low-frequency afferent stimulation (LFS) in the subsequent induction of long-term potentiation (LTP) in CA1 neurons in hippocampal slices from mature guinea pigs. Induction of LTP in the field excitatory postsynaptic potential or the population spike by the delivery of high-frequency stimulation (HFS, a tetanus of 100 pulses at 100 Hz) to the Schaffer collateral-commissural pathway to CA1 neuron synapses was suppressed when group I metabotropic glutamate receptors (mGluRs) were activated prior to the delivery of HFS. LTP induction was also suppressed when CA1 synapses were preconditioned 60 min before HFS by LFS of 1000 pulses at 1 Hz and this effect was inhibited when the test stimulation delivered at 0.05 Hz was either halted or applied in the presence of an antagonist ofN-methyl-d-aspartate receptors, group I mGluRs, or IP3Rs during a 20-min period from 20 to 40 min after the end of LFS. Furthermore, blockade of group I mGluRs or IP3Rs immediately before the delivery of HFS overcame the effects of the preconditioning LFS on LTP induction. These results suggest that, in CA1 neurons, after a preconditioning LFS, activation of group I mGluRs caused by the test stimulation results in IP3Rs activation that leads to a failure of LTP induction.


Suppressive effect of preconditioning low-frequency stimulation on subsequent induction of long-term potentiation by high frequency stimulation in hippocampal CA3 neurons

Yoshihiko Yamazaki, Satoshi Fujii, Jun-Ichi Goto, Toshimichi Sugihara, Makoto Sugita, Hiroki Fujiwara, Kenya Kaneko, Takeshi Aihara, Katsuhiko Mikoshiba
PMID: 22405691   DOI: 10.1016/j.brainres.2012.02.025

Abstract

We investigated the role of inositol 1, 4, 5-trisphosphate receptors (IP3Rs), activated during preconditioning low-frequency afferent stimulation (LFS), in the subsequent induction of long-term potentiation (LTP) in CA3 neurons in hippocampal slices from mature guinea pigs. Induction of LTP in the field excitatory postsynaptic potential (EPSP) by the delivery of high-frequency stimulation (HFS, a tetanus of two trains of 100 pulses at 100Hz with a 10s interval) to mossy fiber-CA3 neuron synapses was suppressed when CA3 synapses were preconditioned by the LFS of 1000 pulses at 2Hz and this effect was inhibited when the LFS preconditioning was performed in the presence of an IP3R antagonist or a protein phosphatase inhibitor. Furthermore, activation of group 1 metabotropic glutamate receptors (mGluRs) during HFS canceled the effects of an IP3R antagonist given during preconditioning LFS on the subsequent LTP induction at mossy fiber-CA3 synapses. These results suggest that, in hippocampal mossy fiber-CA3 neuron synapses, activation of IP3Rs during a preconditioning LFS results in dephosphorylation events that lead to failure of the HFS to induce subsequent LTP.


Involvement of inositol-1,4,5-trisphosphate receptors in the bidirectional synaptic plasticity induced in hippocampal CA1 neurons by 1-10 Hz low-frequency stimulation

S Fujii, Y Yamazaki, Y Kuroda, K Mikoshiba
PMID: 20347013   DOI: 10.1016/j.neuroscience.2010.03.033

Abstract

In the present study, both potentiation and depression of the synaptic response were induced in hippocampal CA1 neurons by systematically varying the frequency of low frequency afferent stimulation (LFS) between 0.5 and 25 Hz and the pulse number between 40 and 1000. The input-response relationship for CA1 synapses showed that LFS at a higher frequency or with a smaller pulse number increased the magnitude of potentiation of the synaptic response by increasing the contribution of N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs) to induction of potentiation. One possible mechanism for this bidirectional plasticity was that specific patterns of LFS differentially activate a uniform receptor population in producing depression or potentiation of synaptic responses. However, a pharmacological study indicated that, despite their opposite effects, both the synaptic depression induced by LFS at 1 Hz and the synaptic potentiation induced by LFS at 10 Hz were triggered by co-activation of NMDARs and mGluRs at CA1 synapses. We suggest that activation of protein kinase C or inositol-1,4,5-trisphosphate receptors, both coupled to group 1 mGluRs, is involved in the bidirectional synaptic plasticity induced in hippocampal CA1 neurons by 1-10 Hz LFS.


High-Throughput Assay Development for Cystine-Glutamate Antiporter (xc-) Highlights Faster Cystine Uptake than Glutamate Release in Glioma Cells

Ajit G Thomas, Rita Sattler, Karen Tendyke, Kara A Loiacono, Hans Hansen, Vishal Sahni, Yutaka Hashizume, Camilo Rojas, Barbara S Slusher
PMID: 26252954   DOI: 10.1371/journal.pone.0127785

Abstract

The cystine-glutamate antiporter (system xc-) is a Na+-independent amino acid transporter that exchanges extracellular cystine for intracellular glutamate. It is thought to play a critical role in cellular redox processes through regulation of intracellular glutathione synthesis via cystine uptake. In gliomas, system xc- expression is universally up-regulated while that of glutamate transporters down-regulated, leading to a progressive accumulation of extracellular glutamate and excitotoxic cell death of the surrounding non-tumorous tissue. Additionally, up-regulation of system xc- in activated microglia has been implicated in the pathogenesis of several neurodegenerative disorders mediated by excess glutamate. Consequently, system xc- is a new drug target for brain cancer and neuroinflammatory diseases associated with excess extracellular glutamate. Unfortunately no potent and selective small molecule system xc- inhibitors exist and to our knowledge, no high throughput screening (HTS) assay has been developed to identify new scaffolds for inhibitor design. To develop such an assay, various neuronal and non-neuronal human cells were evaluated as sources of system xc-. Human glioma cells were chosen based on their high system xc- activity. Using these cells, [14C]-cystine uptake and cystine-induced glutamate release assays were characterized and optimized with respect to cystine and protein concentrations and time of incubation. A pilot screen of the LOPAC/NINDS libraries using glutamate release demonstrated that the logistics of the assay were in place but unfortunately, did not yield meaningful pharmacophores. A larger, HTS campaign using the 384-well cystine-induced glutamate release as primary assay and the 96-well 14C-cystine uptake as confirmatory assay is currently underway. Unexpectedly, we observed that the rate of cystine uptake was significantly faster than the rate of glutamate release in human glioma cells. This was in contrast to the same rates of cystine uptake and glutamate release previously reported in normal human fibroblast cells.


Extrasynaptic glutamate release through cystine/glutamate antiporter contributes to ischemic damage

Federico N Soria, Alberto Pérez-Samartín, Abraham Martin, Kiran Babu Gona, Jordi Llop, Boguslaw Szczupak, Juan Carlos Chara, Carlos Matute, María Domercq
PMID: 25036707   DOI: 10.1172/JCI71886

Abstract

During brain ischemia, an excessive release of glutamate triggers neuronal death through the overactivation of NMDA receptors (NMDARs); however, the underlying pathways that alter glutamate homeostasis and whether synaptic or extrasynaptic sites are responsible for excess glutamate remain controversial. Here, we monitored ischemia-gated currents in pyramidal cortical neurons in brain slices from rodents in response to oxygen and glucose deprivation (OGD) as a real-time glutamate sensor to identify the source of glutamate release and determined the extent of neuronal damage. Blockade of excitatory amino acid transporters or vesicular glutamate release did not inhibit ischemia-gated currents or neuronal damage after OGD. In contrast, pharmacological inhibition of the cystine/glutamate antiporter dramatically attenuated ischemia-gated currents and cell death after OGD. Compared with control animals, mice lacking a functional cystine/glutamate antiporter exhibited reduced anoxic depolarization and neuronal death in response to OGD. Furthermore, glutamate released by the cystine/glutamate antiporter activated extrasynaptic, but not synaptic, NMDARs, and blockade of extrasynaptic NMDARs reduced ischemia-gated currents and cell damage after OGD. Finally, PET imaging showed increased cystine/glutamate antiporter function in ischemic rats. Altogether, these data suggest that cystine/glutamate antiporter function is increased in ischemia, contributing to elevated extracellular glutamate concentration, overactivation of extrasynaptic NMDARs, and ischemic neuronal death.


A glutamate receptor antagonist, S-4-carboxyphenylglycine (S-4-CPG), inhibits vasospasm after subarachnoid hemorrhage in haptoglobin 2-2 mice [corrected]

Tomas Garzon-Muvdi, Gustavo Pradilla, Jacob J Ruzevick, Matthew Bender, Lindsay Edwards, Rachel Grossman, Ming Zhao, Michelle A Rudek, Gregory Riggins, Andrew Levy, Rafael J Tamargo
PMID: 23842553   DOI: 10.1227/NEU.0000000000000080

Abstract

Vasospasm contributes to delayed cerebral ischemia after aneurysmal subarachnoid hemorrhage (SAH). Glutamate concentrations increase after SAH and correlate with vasospasm in experimental SAH. The haptoglobin (Hp) 2-2 genotype is associated with higher risk of vasospasm after SAH. We tested the efficacy of (S)-4-carboxyphenylglycine (S-4-CPG), a metabotropic glutamate receptor inhibitor, for the treatment of vasospasm after SAH in Hp 2-2 and Hp 1-1 mice.
To evaluate the effect on vasospasm and neurobehavioral scores after SAH of systemic S-4-CPG, as well as its toxicity, and phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in Hp 2-2 mice.
Western blot was used to assess changes in VASP phosphorylation in response to glutamate with and without S-4-CPG. A pharmacokinetics study was done to evaluate S-4-CPG penetration through the blood-brain barrier in vivo. Toxicity was assessed by administering increasing S-4-CPG doses. Efficacy of S-4-CPG assessed the effect of S-4-CPG on lumen patency of the basilar artery and animal behavior after SAH in Hp 1-1 and Hp 2-2 mice. Immunohistochemistry was used to evaluate the presence of neutrophils surrounding the basilar artery after SAH.
Exposure of human brain microvascular endothelial cells to glutamate decreased phosphorylation of VASP, but glutamate treatment in the presence of S-4-CPG maintains phosphorylation of VASP. S-4-CPG crosses the blood-brain barrier and was not toxic to mice. S-4-CPG treatment significantly prevents vasospasm after SAH. S-4-CPG administered after SAH resulted in a trend toward improvement of animal behavior.
S-4-CPG prevents vasospasm after experimental SAH in Hp2-2 mice. S-4-CPG was not toxic and is a potential therapeutic agent for vasospasm after SAH.


Inhibition of System Xc(-) Transporter Attenuates Autoimmune Inflammatory Demyelination

Kirsten S Evonuk, Brandi J Baker, Ryan E Doyle, Carson E Moseley, Christine M Sestero, Bryce P Johnston, Patrizia De Sarno, Andrew Tang, Igor Gembitsky, Sandra J Hewett, Casey T Weaver, Chander Raman, Tara M DeSilva
PMID: 26071560   DOI: 10.4049/jimmunol.1401108

Abstract

T cell infiltration into the CNS is a significant underlying pathogenesis in autoimmune inflammatory demyelinating diseases. Several lines of evidence suggest that glutamate dysregulation in the CNS is an important consequence of immune cell infiltration in neuroinflammatory demyelinating diseases; yet, the causal link between inflammation and glutamate dysregulation is not well understood. A major source of glutamate release during oxidative stress is the system Xc(-) transporter; however, this mechanism has not been tested in animal models of autoimmune inflammatory demyelination. We find that pharmacological and genetic inhibition of system Xc(-) attenuates chronic and relapsing-remitting experimental autoimmune encephalomyelitis (EAE). Remarkably, pharmacological blockade of system Xc(-) 7 d after induction of EAE attenuated T cell infiltration into the CNS, but not T cell activation in the periphery. Mice harboring a Slc7a11 (xCT) mutation that inactivated system Xc(-) were resistant to EAE, corroborating a central role for system Xc(-) in mediating immune cell infiltration. We next examined the role of the system Xc(-) transporter in the CNS after immune cell infiltration. Pharmacological inhibitors of the system Xc(-) transporter administered during the first relapse in a SJL animal model of relapsing-remitting EAE abrogated clinical disease, inflammation, and myelin loss. Primary coculture studies demonstrate that myelin-specific CD4(+) Th1 cells provoke microglia to release glutamate via the system Xc(-) transporter, causing excitotoxic death to mature myelin-producing oligodendrocytes. Taken together, these studies support a novel role for the system Xc(-) transporter in mediating T cell infiltration into the CNS as well as promoting myelin destruction after immune cell infiltration in EAE.


Reduction in phencyclidine induced sensorimotor gating deficits in the rat following increased system xc⁻ activity in the medial prefrontal cortex

Victoria Lutgen, Krista Qualmann, Jon Resch, Linghai Kong, Sujean Choi, David A Baker
PMID: 23192314   DOI: 10.1007/s00213-012-2926-3

Abstract

Aspects of schizophrenia, including deficits in sensorimotor gating, have been linked to glutamate dysfunction and/or oxidative stress in the prefrontal cortex. System xc(-), a cystine-glutamate antiporter, is a poorly understood mechanism that contributes to both cellular antioxidant capacity and glutamate homeostasis.
Our goal was to determine whether increased system xc(-) activity within the prefrontal cortex would normalize a rodent measure of sensorimotor gating.
In situ hybridization was used to map messenger RNA (mRNA) expression of xCT, the active subunit of system xc(-), in the prefrontal cortex. Prepulse inhibition was used to measure sensorimotor gating; deficits in prepulse inhibition were produced using phencyclidine (0.3-3 mg/kg, sc). N-Acetylcysteine (10-100 μM) and the system xc(-) inhibitor (S)-4-carboxyphenylglycine (CPG, 0.5 μM) were used to increase and decrease system xc(-) activity, respectively. The uptake of (14)C-cystine into tissue punches obtained from the prefrontal cortex was used to assay system xc(-) activity.
The expression of xCT mRNA in the prefrontal cortex was most prominent in a lateral band spanning primarily the prelimbic cortex. Although phencyclidine did not alter the uptake of (14)C-cystine in prefrontal cortical tissue punches, intraprefrontal cortical infusion of N-acetylcysteine (10-100 μM) significantly reduced phencyclidine- (1.5 mg/kg, sc) induced deficits in prepulse inhibition. N-Acetylcysteine was without effect when coinfused with CPG (0.5 μM), indicating an involvement of system xc(-).
These results indicate that phencyclidine disrupts sensorimotor gating through system xc(-) independent mechanisms, but that increasing cystine-glutamate exchange in the prefrontal cortex is sufficient to reduce behavioral deficits produced by phencyclidine.


Explore Compound Types